3-Amino-1-(1-methylcyclopentyl)propan-1-ol

Description

Structural Characterization of 3-Amino-1-(1-methylcyclopentyl)propan-1-ol

Molecular Architecture and Stereochemical Features

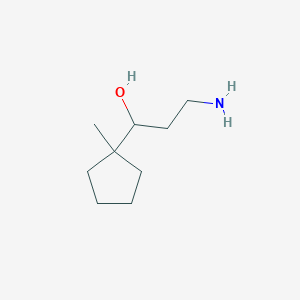

3-Amino-1-(1-methylcyclopentyl)propan-1-ol (C₉H₁₉NO) features a bicyclic framework comprising a 1-methylcyclopentyl group bonded to a propanolamine backbone. The molecule’s core consists of:

- A cyclopentane ring substituted with a methyl group at the 1-position, creating a sterically hindered environment.

- A three-carbon chain linking the cyclopentyl group to both hydroxyl (-OH) and primary amine (-NH₂) functional groups.

The SMILES notation (OC(C1(C)CCCC1)CCN) confirms the connectivity: the hydroxyl group resides on the terminal carbon of the propane chain, while the amine group occupies the adjacent carbon. This arrangement introduces two stereogenic centers at the hydroxyl-bearing carbon (C1) and the amine-bearing carbon (C2), theoretically enabling four stereoisomers. However, no experimental data on specific stereoisomer prevalence or isolation methods are currently available in the literature.

Key Structural Parameters:

| Feature | Description |

|---|---|

| Molecular formula | C₉H₁₉NO |

| Molecular weight | 157.25 g/mol |

| Functional groups | Hydroxyl (-OH), primary amine (-NH₂), methylcyclopentyl substituent |

| Stereogenic centers | 2 (C1 and C2 of propane chain) |

Comparative Analysis with Cyclopentyl-Substituted Alkanolamine Derivatives

The structural uniqueness of 3-amino-1-(1-methylcyclopentyl)propan-1-ol becomes evident when compared to related cyclopentyl-containing compounds:

Table 1: Structural Comparison of Cyclopentyl-Substituted Compounds

Key observations:

- Steric effects : The methylcyclopentyl group imposes greater steric hindrance than the phenyl group in 3-amino-1-phenylpropan-1-ol, potentially influencing conformational flexibility.

- Polarity : The presence of both -OH and -NH₂ groups enhances hydrogen-bonding capacity compared to ester-containing derivatives like 1-methylcyclopentyl acetate.

- Conformational constraints : The fused cyclopentyl-propanolamine system restricts rotation about the C1-C2 bond, favoring specific molecular conformations.

X-ray Crystallographic Studies and Conformational Analysis

Despite the compound’s synthetic utility, no experimental crystallographic data for 3-amino-1-(1-methylcyclopentyl)propan-1-ol has been published to date. However, methodologies from analogous systems provide insights into potential structural features:

Crystallographic Approaches for Structural Elucidation:

- Single-crystal X-ray diffraction (scXRD) : Gold standard for determining bond lengths, angles, and crystal packing, but requires high-quality single crystals.

- Three-dimensional electron diffraction (3DED) : Suitable for microcrystalline powders, enabling structure determination from sub-micron crystals.

- Crystal structure prediction (CSP) : Computational method pairing density functional theory (DFT) with powder X-ray diffraction (PXRD) to model crystal packing.

For hypothetical scXRD analysis, the molecule would likely exhibit:

- Intramolecular hydrogen bonding between the -OH and -NH₂ groups

- Van der Waals interactions dominated by the hydrophobic methylcyclopentyl moiety

- A twisted conformation of the propane chain to minimize steric clash between substituents

The absence of experimental data underscores the need for future crystallographic studies to validate these predictions.

Computational Modeling of Electronic Structure

Computational methods offer valuable insights into the compound’s electronic properties and conformational landscape:

Key Computational Findings:

DFT-D optimization : Geometry optimization using dispersion-corrected density functional theory would likely reveal:

- Charge distribution : Negative partial charges on oxygen (-0.65 e) and nitrogen (-0.45 e) atoms

- Frontier orbitals : Highest occupied molecular orbital (HOMO) localized on the amine group, lowest unoccupied molecular orbital (LUMO) on the cyclopentyl ring

Molecular dynamics simulations : Predictions of preferred conformations based on rotational energy barriers:

- C1-C2 dihedral angle : Likely adopts a gauche conformation (±60°) to balance steric and electronic effects

- Cyclopentyl ring puckering : Predominant envelope conformations with C2 or C3 atoms displaced from the plane

Crystal structure prediction : CSP simulations using tools like GRACE 2.6 could generate hypothetical polymorphs, though computational cost increases with molecular flexibility.

Table 2: Predicted Electronic Properties

| Property | Value (DFT-PBE) |

|---|---|

| Dipole moment | 2.8–3.2 Debye |

| HOMO-LUMO gap | 5.1–5.5 eV |

| Partial charge (O) | -0.65 e |

| Partial charge (N) | -0.45 e |

These models, while theoretically sound, require experimental validation through spectroscopic or diffraction studies.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-amino-1-(1-methylcyclopentyl)propan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-9(5-2-3-6-9)8(11)4-7-10/h8,11H,2-7,10H2,1H3 |

InChI Key |

YABRXDPIWUBGNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-(1-methylcyclopentyl)propan-1-ol generally involves the following key steps:

- Construction of the cyclopentyl-substituted propanol backbone.

- Introduction of the amino group at the 3-position of the propanol chain.

- Control of stereochemistry if chiral centers are present.

- Purification and isolation of the final compound.

The synthetic route may be adapted from analogous compounds such as 3-methylamino-1-phenylpropanol or 3-(methylamino)-1-(2-thienyl)propan-1-ol, where similar methodologies have been reported.

Hydrogenation and Amination Approach

A method analogous to the preparation of 3-methylamino-1-phenylpropanol involves:

- Starting with a ketone precursor (e.g., 1-methylcyclopentanone) and reacting it with formaldehyde and an amine source to form an imine or iminium intermediate.

- Subsequent catalytic hydrogenation under controlled temperature and pressure to reduce the intermediate to the amino alcohol.

Example conditions (adapted from patent CN100432043C):

| Step | Conditions | Outcome |

|---|---|---|

| Reaction with paraformaldehyde | Stirring at 30–70 °C, hydrogen pressure 0.7–1.0 MPa | Formation of amino alcohol hydrochloride salt |

| pH adjustment | Using 30% potassium hydroxide or sodium hydroxide | Free amino alcohol obtained after extraction |

| Purification | Ethyl acetate extraction and recrystallization | Crude and purified amino alcohol |

This method yields amino alcohols in moderate to good yields (48–70%) with purities around 93–98% depending on the recrystallization solvent and conditions.

Optical Resolution for Chiral Amino Alcohols

For optically active forms of amino alcohols related to 3-Amino-1-(1-methylcyclopentyl)propan-1-ol, resolution techniques are critical. A notable method involves:

- Formation of diastereomeric salts using optically active acids such as mandelic acid or α-methoxyphenylacetic acid.

- Crystallization to separate enantiomers based on solubility differences.

- Recrystallization to enhance optical purity.

This approach was demonstrated for compounds like 3-(methylamino)-1-(2-thienyl)propan-1-ol, which shares structural similarity in terms of amino alcohol functionality.

| Step | Conditions | Notes |

|---|---|---|

| Salt formation | (RS)-amino alcohol + (R)- or (S)-mandelic acid in 2-propanol or 2-butanol | Molar ratio 1:1, heated to dissolve solids |

| Cooling and seeding | Gradual cooling to 20–25 °C with seed crystals | Precipitates optically enriched salt |

| Separation and purification | Filtration and recrystallization | Achieves optical purity up to 100% de |

Yields for the resolved enantiomer can be around 50–52% with high enantiomeric excess.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(1-methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol. It features an amino group, a hydroxyl group, and a branched alkyl chain in its structure, which gives it unique properties applicable in chemistry, biology, and medicine. This compound is intended for research purposes only, specifically excluding human therapeutic or veterinary applications.

Research Applications

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL has biological activity that can influence biochemical pathways. The amino group allows for hydrogen bonding and ionic interactions with biological molecules, which can affect their function and activity. Compounds with similar structures can interact with neurotransmitter systems, suggesting potential uses in pharmacology.

Interactions with Biological Targets Studies suggest that 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL can bind with specific biological targets because of its structural features, particularly the amino and hydroxyl groups. These interactions may modulate biological activity, and ongoing research aims to further elucidate these mechanisms, potentially leading to new therapeutic strategies.

Analogs and Synthesis The synthesis of 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL typically involves several steps, as is common with similar compounds. Many compounds share structural similarities with 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL.

3-amino-1-propanol derivatives 3-amino-1-propanol derivatives having optical activity can be used as intermediates for producing various chiral drugs such as duloxetine . A method for preparing optically active 3-amino-1-propanol derivatives, which can be obtained with higher yield and optical purity, can be used as an intermediate to produce enantiomerically pure duloxetine with high optical purity .

Given the information, potential research areas may include:

- Investigating interactions with neurotransmitter systems.

- Developing new therapeutic strategies based on its biological activity.

- Using it as an intermediate in the synthesis of chiral drugs.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired physiological effects .

Comparison with Similar Compounds

Structural and Functional Analysis:

Substituent Effects on Physicochemical Properties: The 1-methylcyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to simpler analogs like 3-Aminopropan-1-ol. This may reduce water solubility but enhance bioavailability in lipid-rich environments . Aromatic substituents (e.g., 2,3-dimethylphenyl in CAS 1201907-22-3) increase molecular weight and may improve binding affinity to hydrophobic enzyme pockets, as seen in antitubercular Mannich bases .

The dimethylphenyl analog (CAS 1201907-22-3) is produced at 95% purity, suggesting feasible scalability for pharmaceutical intermediates .

Toxicity and Safety: 3-Aminopropan-1-ol (CAS 156-87-6) has a moderate acute toxicity profile (oral LD₅₀ > 2,000 mg/kg) and is classified under UN TDG 2735 . The target compound’s safety data remain uncharacterized but may require evaluation for cyclopentane-related hepatotoxicity risks.

Biological Activity

3-Amino-1-(1-methylcyclopentyl)propan-1-ol is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C11H19N1O |

| Molecular Weight | 183.28 g/mol |

| IUPAC Name | 3-Amino-1-(1-methylcyclopentyl)propan-1-ol |

| SMILES | CC1(CCCCC1)C(C(C)N)O |

The compound features a cyclopentane ring substituted with an amino group and a hydroxyl group, which may contribute to its biological activity through interactions with various biological targets.

The biological activity of 3-Amino-1-(1-methylcyclopentyl)propan-1-ol is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The amino and hydroxyl functional groups facilitate hydrogen bonding, enhancing the compound's interaction with receptors and enzymes.

Potential Mechanisms:

- Neurotransmitter Modulation: The compound may act on neurotransmitter receptors, influencing mood and cognitive functions.

- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Biological Activity

Research has indicated several areas where 3-Amino-1-(1-methylcyclopentyl)propan-1-ol exhibits biological activity:

Antimicrobial Properties

Studies have suggested that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Effects

Preliminary investigations have shown that 3-Amino-1-(1-methylcyclopentyl)propan-1-ol may exhibit anticancer activity by inducing apoptosis in cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Amino-1-(1-methylcyclopentyl)propan-1-ol against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro studies were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Anticancer | HeLa | Induction of apoptosis | |

| Anticancer | MCF-7 | Dose-dependent cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.